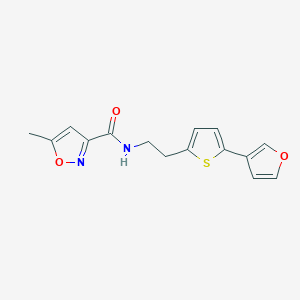

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-10-8-13(17-20-10)15(18)16-6-4-12-2-3-14(21-12)11-5-7-19-9-11/h2-3,5,7-9H,4,6H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVSOAAAGNDWHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCCC2=CC=C(S2)C3=COC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and thiophene intermediates, followed by their coupling and subsequent functionalization to introduce the isoxazole and carboxamide groups.

-

Preparation of Furan and Thiophene Intermediates

- Furan-3-carboxaldehyde and thiophene-2-carboxaldehyde are often used as starting materials.

- These intermediates can be synthesized via Vilsmeier-Haack formylation or other formylation reactions.

-

Coupling Reaction

- The furan and thiophene intermediates are coupled using a Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boronic acids or esters.

-

Functionalization

- The coupled product undergoes further functionalization to introduce the isoxazole ring. This can be achieved through cyclization reactions involving nitrile oxides and alkenes.

- Finally, the carboxamide group is introduced via amidation reactions using appropriate amines and coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

Scaling up the reactions: Using larger reactors and continuous flow techniques to handle larger volumes.

Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

-

Oxidation

- The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides or sulfoxides.

-

Reduction

- Reduction of the carboxamide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.

-

Substitution

- Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide (H2O2)

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)

Major Products Formed

Oxidation: Epoxides, sulfoxides

Reduction: Amines

Substitution: Halogenated thiophenes, nitro derivatives

Scientific Research Applications

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide has diverse applications in scientific research:

-

Chemistry

- Used as a building block in the synthesis of more complex molecules.

- Acts as a ligand in coordination chemistry.

-

Biology

- Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

-

Medicine

- Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.

-

Industry

- Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The compound shares core features with several analogs, primarily differing in substituent positions and heterocyclic arrangements. Key examples include:

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide | — | C15H14N2O3S* | ~302.4* | Thiophen-2-yl with furan-3-yl (C5), 5-methylisoxazole |

| 5-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide | 2034482-85-2 | C18H14N2O5S | 370.4 | Hydroxyethyl linker, thiophen-3-yl, dual furan-2-yl groups |

| N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-3-carboxamide | 2097892-12-9 | C15H14N2O3S | 302.4 | Thiophen-3-yl, furan-2-yl, 5-methylisoxazole |

*Note: The molecular formula and weight for the target compound are inferred based on structural similarity to CAS 2097892-12-9 .

Key Observations:

Substituent Position Effects: The furan-3-yl group in the target compound (vs. The hydroxy group in CAS 2034482-85-2 enhances polarity, which may improve solubility but reduce membrane permeability .

Molecular Weight and Bioavailability :

- Lower molecular weight (e.g., 302.4 vs. 370.4) correlates with improved bioavailability, as seen in Lipinski’s rule-of-five compliance for drug-like compounds .

Biological Activity

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. The compound features a unique structural composition that includes furan and thiophene rings, along with an isoxazole moiety, which contribute to its stability and reactivity.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

| Component | Description |

|---|---|

| Furan Ring | A five-membered aromatic ring containing oxygen. |

| Thiophene Ring | A five-membered aromatic ring containing sulfur. |

| Isoxazole Moiety | A five-membered ring containing both nitrogen and oxygen. |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to effects such as:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes by binding to their active sites, thereby altering their function.

- Induction of Apoptosis : It may trigger programmed cell death in cancer cells through specific signaling pathways.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Properties : The compound has shown potential against various microbial strains, suggesting its application in treating infections.

- Anticancer Activity : Studies have indicated that it may inhibit the growth of certain cancer cell lines, highlighting its potential as an anticancer agent.

Research Findings

A variety of studies have been conducted to evaluate the biological activity of this compound:

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties, this compound was tested against several bacterial strains. The results demonstrated significant inhibitory effects, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines revealed that the compound could induce apoptosis in human breast cancer cells (MCF-7). The mechanism involved the activation of caspase pathways, leading to cell death.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions, including:

- Suzuki–Miyaura Coupling Reaction : This facilitates the formation of carbon-carbon bonds between boronic acids and halides in the presence of palladium catalysts.

- Microwave-Assisted Synthesis : Enhances reaction efficiency and scalability.

Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide?

- Methodology : Synthesis involves multi-step reactions. A key approach includes:

- Cyclization : Formation of the isoxazole ring via cyclization of precursors (e.g., ethyl carboxylates) under acidic/basic conditions.

- Friedel-Crafts Acylation : Introduction of the thiophene-furan moiety using acyl chlorides and Lewis acids .

- Amidation : Coupling of intermediates with carboxamide groups in acetonitrile or DMF under reflux, followed by purification via column chromatography .

Q. How is structural characterization performed for this compound?

- Analytical Techniques :

- NMR Spectroscopy : and NMR confirm substituent positions and ring systems (e.g., furan C–H protons at δ 7.3–7.5 ppm, thiophene protons at δ 6.8–7.2 ppm) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

- Elemental Analysis : Ensures purity (>95%) by matching calculated vs. observed C/H/N/S ratios .

Q. What in vitro biological assays are used to screen its pharmacological activity?

- Anticancer Screening :

- MTT Assay : Tests cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated via dose-response curves .

- Antimicrobial Testing : Agar dilution methods assess minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .

Q. What safety precautions are required during handling?

- Storage : Store at 2–8°C in airtight containers under inert gas (N/Ar) to prevent hydrolysis/oxidation .

- Hazards : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles) and fume hoods during synthesis .

Advanced Research Questions

Q. How are structure-activity relationship (SAR) studies designed for derivatives of this compound?

- Approach :

- Substituent Variation : Modify the furan (e.g., 3-methyl vs. 3-nitro) or thiophene (e.g., 2-ethyl vs. 2-phenyl) groups to assess impact on bioactivity .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with targets like DNA topoisomerase II or bacterial enzymes .

- Case Study : Derivatives with electron-withdrawing groups on the furan ring showed enhanced anticancer activity (IC ↓ by 30%) but reduced solubility .

Q. How can contradictions in biological activity data be resolved?

- Data Triangulation :

- Replicate Assays : Test under standardized conditions (e.g., pH 7.4 for antimicrobial assays, as activity may vary with pH) .

- Mechanistic Studies : Use fluorescence microscopy to confirm apoptosis induction in cancer cells, resolving discrepancies between cytotoxicity and proliferation assays .

Q. What strategies improve the compound’s stability under physiological conditions?

- Formulation : Encapsulation in liposomes or PEGylation to reduce oxidative degradation of the thiophene ring .

- Chemical Modification : Introduce methyl groups at the 5-position of the isoxazole to sterically hinder nucleophilic attack .

- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC (e.g., >90% purity retained) .

Q. How are in vivo efficacy models selected for preclinical testing?

- Model Systems :

- Xenograft Mice : Implant human cancer cells (e.g., HT-29 colorectal) to evaluate tumor growth inhibition (TGI) at 50–100 mg/kg doses .

- PK/PD Profiling : Measure plasma half-life (t) and bioavailability (e.g., 15–20% in rodents) to optimize dosing regimens .

- Challenge : Low solubility often limits in vivo translation, necessitating co-solvents (e.g., Cremophor EL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.